2,3,4-三-O-乙酰基-β-D-木吡喃糖基三氯乙酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

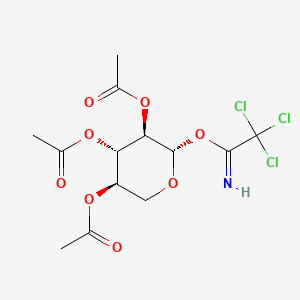

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is a chemical compound used primarily in the field of organic synthesis. It is a derivative of xylopyranose, a sugar molecule, and is often employed as a glycosyl donor in glycosylation reactions. This compound is particularly useful in the synthesis of complex carbohydrates and glycoconjugates.

科学研究应用

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is employed in the synthesis of complex carbohydrates, which are essential for studying carbohydrate-protein interactions and developing carbohydrate-based drugs. In biology, the compound is used to create glycoconjugates that are important for understanding cell signaling and immune responses. Additionally, it has applications in the pharmaceutical industry for the synthesis of glycosylated drugs and in the development of vaccines .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate typically involves the acetylation of beta-D-xylopyranose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of beta-D-xylopyranose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4-Tri-O-acetyl-beta-D-xylopyranose. The next step involves the reaction of this intermediate with trichloroacetonitrile in the presence of a base such as sodium hydride to yield 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group to an acceptor molecule, forming a glycosidic bond. The compound can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include Lewis acids such as boron trifluoride etherate, which act as catalysts in glycosylation reactions. The reactions are typically carried out in solvents like dichloromethane at low temperatures to prevent decomposition of the reactants .

Major Products: The major products formed from reactions involving 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate are glycosides, which are compounds where a sugar moiety is bonded to another functional group via a glycosidic bond. These products are valuable intermediates in the synthesis of oligosaccharides and glycoconjugates.

作用机制

The mechanism of action of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate involves the activation of the glycosyl donor through the formation of a glycosyl cation intermediate. This intermediate then reacts with a nucleophilic acceptor to form a glycosidic bond. The trichloroacetimidate group serves as a leaving group, facilitating the formation of the glycosyl cation. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the glycosyl cation intermediate .

相似化合物的比较

Similar Compounds:

- 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

- 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl bromide

- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl trichloroacetimidate

Uniqueness: 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is unique due to its specific use as a glycosyl donor in glycosylation reactions. The presence of the trichloroacetimidate group makes it a highly reactive and efficient donor, facilitating the formation of glycosidic bonds under mild conditions. This sets it apart from other similar compounds, which may require harsher reaction conditions or provide lower yields .

生物活性

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is a glycosyl donor compound primarily utilized in organic synthesis and glycoconjugate formation. Its unique structure and reactivity make it a valuable tool in the synthesis of complex carbohydrates, which are essential for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula: C₁₃H₁₆Cl₃NO₈

- Molecular Weight: 420.63 g/mol

- CAS Number: 128377-34-4

The biological activity of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is primarily attributed to its role as a glycosyl donor in glycosylation reactions. The mechanism involves the formation of a glycosyl cation intermediate when the trichloroacetimidate group leaves. This reactive intermediate can then transfer the glycosyl moiety to a nucleophilic acceptor, resulting in the formation of glycosidic bonds. This process is crucial in synthesizing oligosaccharides and glycoconjugates that play significant roles in cellular functions.

Applications in Research

This compound has been extensively used in various scientific research areas:

- Synthesis of Glycoconjugates: It is employed to create glycoconjugates necessary for studying carbohydrate-protein interactions and developing carbohydrate-based therapeutics.

- Pharmaceutical Development: The compound serves as an intermediate in synthesizing glycosylated drugs, enhancing their efficacy and stability.

- Vaccine Development: It plays a role in the synthesis of vaccine components by facilitating the attachment of carbohydrate moieties to proteins.

Case Studies

-

Synthesis of Glycosphingolipids:

A study demonstrated that 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate was effectively used as a synthon for synthesizing mollu-series glycosyl ceramides. The compound facilitated the coupling with various glycotriaosyl and glycotetraosyl donors, showcasing its utility in complex lipid synthesis . -

Glycoside Formation:

Research highlighted its efficiency in forming glycosides through glycosylation reactions under mild conditions. The presence of the trichloroacetimidate group significantly enhances the reactivity compared to other glycosyl donors . -

Glycoconjugate Synthesis for Immunology Studies:

The compound has been utilized to synthesize glycoconjugates that are vital for understanding immune responses and cell signaling pathways. These studies are crucial for developing new immunotherapies .

Comparative Analysis with Similar Compounds

The following table compares 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate with similar compounds:

| Compound Name | Reactivity | Applications |

|---|---|---|

| 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide | Moderate | Synthesis of azide-containing glycans |

| 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl bromide | High | Glycoside formation |

| 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl TCA | Very High | Complex carbohydrate synthesis |

属性

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHJYXWJQCCPK-YTWAJWBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。